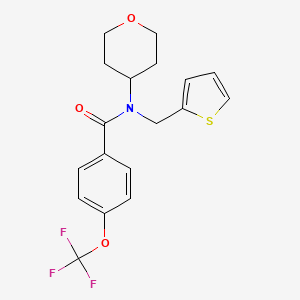

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c19-18(20,21)25-15-5-3-13(4-6-15)17(23)22(12-16-2-1-11-26-16)14-7-9-24-10-8-14/h1-6,11,14H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIVKBMBAOLQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethoxy)benzoic acid with an amine under dehydrating conditions to form the benzamide.

Introduction of the Tetrahydropyran Group: This step might involve the use of tetrahydropyran-4-ylamine, which can be coupled with the benzamide core using coupling reagents like EDCI or DCC.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiophen-2-ylmethyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.

Substitution: The trifluoromethoxy group on the benzene ring might be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide may have applications in:

Medicinal Chemistry: Potential as a pharmacophore in drug design, targeting specific enzymes or receptors.

Biological Studies: Used as a probe to study biological pathways or as a ligand in receptor binding studies.

Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the thiophene and tetrahydropyran groups might contribute to the overall molecular stability and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(tetrahydro-2H-pyran-4-yl)-N-(phenylmethyl)-4-(trifluoromethoxy)benzamide

- N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-methoxybenzamide

Uniqueness

The presence of the trifluoromethoxy group is a distinguishing feature, potentially enhancing the compound’s metabolic stability and binding affinity compared to similar compounds with different substituents.

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide is an organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydropyran ring, a thiophene moiety, and a trifluoromethoxy group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Preliminary studies suggest interactions with various biological targets, including enzymes and receptors involved in disease processes.

Key Biological Activities:

- Antitumor Activity :

-

Antimicrobial Properties :

- Structural analogs have shown promising antimicrobial effects, making them potential candidates for treating bacterial infections.

-

Neuroprotective Effects :

- Compounds with similar structures have been noted for their neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Targeting specific kinases or enzymes involved in cell signaling pathways related to cancer and inflammation.

- Receptor Modulation : Interacting with receptors that regulate cellular responses to growth factors and cytokines.

Case Study: Inhibition of ALK5

A study focused on a series of tetrahydropyran derivatives demonstrated that specific substitutions could enhance the inhibitory effect on ALK5. The most potent compound exhibited an IC50 value significantly lower than other tested compounds, indicating a strong potential for further development as an antitumor agent .

Comparative Table of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine | Methyl group on thiophene | Antimicrobial properties |

| 5-(Tetrahydro-2H-pyran-4-yl)furan-3-yl)methanamine | Furan ring instead of thiophene | Neuroprotective effects |

| 5-(Tetrahydro-2H-pyran-4-yl)benzylamine | Benzene ring instead of thiophene | Anticancer activities |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic yield of this compound?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of stoichiometry, temperature, and solvent polarity. For example, amidation steps (common in structurally related benzamide derivatives) often use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or CH2Cl2) . Catalytic additives like DMAP may enhance reaction efficiency. Post-synthesis purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical to isolate the product from byproducts such as unreacted thiophene intermediates .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine orthogonal analytical techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., trifluoromethoxy group at C4 of benzamide, thiophene methylene protons) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching C19H20F3NO3S).

- HPLC with UV/Vis detection : Assess purity (>95% by area under the curve at λ = 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Methodological Answer :

- Analog synthesis : Replace the tetrahydro-2H-pyran group with morpholine or piperidine rings to assess steric/electronic effects on target binding .

- Functional group modulation : Substitute the trifluoromethoxy group with nitro or methoxy groups to study hydrophobicity impacts .

- In vitro assays : Use kinase inhibition assays (e.g., IC50 determination against EGFR or MAPK) and compare results with computational docking models (e.g., AutoDock Vina) .

Q. What strategies resolve contradictory bioactivity data in different assay systems?

- Methodological Answer :

- Orthogonal validation : Replicate results across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiophene ring) that may cause false negatives .

- Target engagement assays : Employ SPR or CETSA to confirm direct target binding versus off-target effects .

Q. How can computational modeling predict metabolic pathways?

- Methodological Answer :

- In silico tools : Use Schrödinger’s Metabolism Module or GLORY to identify likely Phase I/II metabolites (e.g., oxidation at the pyran oxygen or glucuronidation of the benzamide) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to prioritize labile sites (e.g., C-S bond in thiophen-2-ylmethyl) for experimental validation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated intestinal fluid (FaSSIF) using nephelometry .

- Co-solvent systems : Use hydrotropic agents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility for in vivo studies .

Q. Why do crystallography data conflict with NMR-derived conformations?

- Methodological Answer :

- Dynamic effects : NMR captures solution-state flexibility (e.g., pyran ring puckering), while X-ray crystallography shows rigid lattice-packing conformations .

- Temperature control : Repeat NMR at 298 K vs. 310 K to assess conformational shifts mimicking physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.